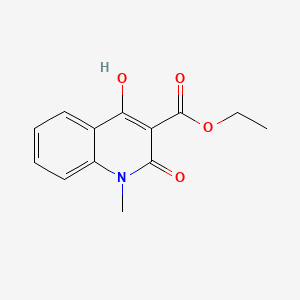

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Identification

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is systematically identified as 3-(ethoxycarbonyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline , adhering to IUPAC nomenclature conventions. The compound belongs to the quinoline family, a bicyclic aromatic system with a nitrogen atom in the pyridine ring. Key functional groups include a hydroxyl (-OH) group at position 4, a methyl (-CH₃) substituent at position 1, an oxo (=O) group at position 2, and an ethoxycarbonyl (-O-CO-OCH₂CH₃) moiety at position 3.

The systematic identification is derived from:

- Parent structure : 1,2-dihydroquinoline-2-one (a partially saturated quinoline system with a ketone group).

- Substituents :

- Position 1 : Methyl group (N-methyl).

- Position 3 : Ethoxycarbonyl group.

- Position 4 : Hydroxyl group.

The molecular formula C₁₃H₁₃NO₄ and molecular weight 247.25 g/mol confirm its composition.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by its bicyclic quinoline core and substituent positioning. X-ray crystallography and computational studies reveal critical structural features:

Key Bond Lengths and Angles

| Bond/Position | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| N1–C2 | 1.358 | 124.8 | |

| C2–O2 | 1.251 | 117.97 | |

| C3–C4 | 1.398 | 120.37 | |

| C4–N4 | 1.343 | 122.46 | |

| N1–C10 | 1.379 | 119.63 |

The nitrogen atom at position 1 adopts a planar trigonal geometry due to resonance stabilization, while the hydroxyl group at position 4 participates in intramolecular hydrogen bonding, influencing conformational stability.

Conformational Flexibility

The ethoxycarbonyl group at position 3 exhibits rotational freedom around the C3–O bond, enabling multiple conformers. However, steric hindrance from the methyl group at position 1 restricts free rotation, favoring a specific orientation in the crystalline state.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) provides atomic-level insights into the compound’s arrangement in the solid state.

Crystallographic Data

| Parameter | Value | Space Group | Source |

|---|---|---|---|

| Crystal System | Monoclinic | P2₁/c | |

| Unit Cell Dimensions | a = 10.033 Å, b = 7.27 Å, c = 13.538 Å | ||

| Volume (V) | 987 ų | ||

| Density (ρ) | Calculated from formula |

The structure crystallizes as centrosymmetric dimers linked by N–H···O hydrogen bonds (Table 1). This dimerization pattern is consistent with similar quinolone derivatives.

Hydrogen Bonding Networks

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) | |

|---|---|---|---|---|---|

| N1–H1···O2¹ | 0.91 | 1.96 | 2.848 | 166 | |

| N4–H4···O2² | 0.88 | 2.20 | 3.015 | 154 |

Symmetry codes: (i) −x+2, −y+1, −z; (ii) x, −y+1/2, z+1/2.

Tautomeric Equilibria and Isomeric Forms

The compound exists in equilibrium between enol (4-hydroxy-2-oxo) and keto (4-oxo-2-hydroxy) tautomers. However, experimental data indicate a strong preference for the enol form due to resonance stabilization and intramolecular hydrogen bonding.

Tautomer Stability

Theoretical vs. Experimental Findings

| Method | Enol Preference | Energy Difference (kJ/mol) | Source |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | Yes | 27–38 kJ/mol | |

| ¹H NMR | Yes | No tautomer detected |

The enol form’s dominance is further supported by matrix isolation FTIR studies, which failed to detect keto tautomers.

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-6-4-5-7-9(8)14(2)12(10)16/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIHLDXSSGANGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206122 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57513-54-9 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57513-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057513549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-3-[ethoxy(hydroxy)methylidene]-1-methylquinoline-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with aniline derivatives under acidic conditions, followed by cyclization and oxidation steps . Another approach utilizes the Smiles rearrangement reaction, where the compound is synthesized through a multi-component reaction involving aldehyde derivatives, amine derivatives, and isocyanides .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimizing reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as multi-component reactions, is favored to minimize environmental impact and improve atom economy .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their biological activity and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that derivatives of ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline exhibit significant antibacterial activity. For instance, compounds synthesized from this scaffold were evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Anti-HIV Activity

In a study focused on anti-HIV properties, derivatives of this compound were designed to block the integrase process in HIV replication. While some compounds showed moderate antibacterial activity, their anti-HIV effectiveness was less pronounced at lower concentrations . This highlights the need for further modification to enhance antiviral efficacy.

Therapeutic Applications

The applications of ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline extend into several therapeutic areas:

- Antibacterial Agents : The compound's structure allows it to act as a potential candidate for developing new antibiotics, particularly against drug-resistant strains.

- Antiviral Drugs : Its derivatives are being explored for their ability to inhibit HIV replication, making them candidates for further development in antiviral therapies.

- Cancer Research : Some studies suggest that quinoline derivatives may have anticancer properties due to their ability to interact with DNA and inhibit cell proliferation .

Study 1: Antibacterial Evaluation

A series of N'-arylidene derivatives derived from ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline were synthesized and tested against common bacterial pathogens. The results indicated that specific modifications led to enhanced antibacterial activity compared to standard antibiotics .

Study 2: Anti-HIV Activity Assessment

In vitro studies assessed the anti-HIV activity of synthesized compounds based on the quinoline scaffold. While some showed moderate activity against HIV replication, structural modifications are necessary for improved efficacy .

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core structure allows the compound to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the 1-methyl group. This compound is a common intermediate for synthesizing anti-HIV and antibacterial agents (e.g., Schiff base derivatives via hydrazide intermediates) . The absence of the methyl group increases molecular flexibility but may reduce metabolic stability compared to the 1-methyl analog.

- Ethyl 4-hydroxy-1-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: Substitutes methyl with a phenyl group at position 1. This compound was used to synthesize quinoline carboxylic acids via hydrolysis .

Halogenated Derivatives

- Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 99429-64-8): Replaces the hydroxyl group at position 4 with chlorine.

- Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 248282-10-2): Adds a chlorine at position 5 while retaining the 1-methyl and 4-hydroxyl groups. With 98% structural similarity to the parent compound, this analog may exhibit modified bioactivity due to altered electronic and steric profiles .

Carboxylic Acid Derivatives

- 5-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 335640-50-1): Replaces the ethyl ester with a carboxylic acid.

Isoquinoline Analogs

- Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate (CAS: 14174-93-7): Features an isoquinoline core instead of quinoline. The altered aromatic system impacts π-π stacking interactions and hydrogen-bonding patterns, which could influence pharmacological activity .

Physicochemical and Structural Insights

- Solubility : The ethyl ester group enhances lipophilicity compared to carboxylic acid derivatives.

- Stability : Chlorine substitution at position 4 increases stability under acidic conditions but may reduce metabolic clearance.

- Steric Effects : The 1-methyl group balances flexibility and steric hindrance, optimizing interactions with biological targets.

Biologische Aktivität

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (commonly referred to as Q1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological assessments, and potential therapeutic applications of Q1, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C13H13NO4

- Molecular Weight: 247.25 g/mol

- CAS Number: 539-03-7

The compound features a quinoline backbone with a carboxylate functional group, contributing to its reactivity and biological properties.

Synthesis of this compound

Q1 can be synthesized through various methods, including the reaction of 2-amino benzaldehyde with diethyl malonate in the presence of a base such as piperidine. The synthesis typically involves multiple steps, including cyclization and hydrolysis processes to yield the desired product with high purity.

Antimicrobial Properties

Research indicates that Q1 exhibits notable antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, Q1 demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

Q1 has also been investigated for its anti-inflammatory effects. In vitro studies using TNF-induced HeLa cells showed that treatment with Q1 significantly reduced NF-κB activation, a critical pathway in inflammation . This suggests potential applications in treating inflammatory diseases.

Cholinesterase Inhibition

Another area of interest is the compound's activity as a cholinesterase inhibitor. A study demonstrated that Q1 effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibition constants were found to be in the micromolar range, indicating potential for developing treatments for Alzheimer's disease .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, Q1 was administered to cultured human colorectal cancer cells (HT29). The results indicated that Q1 reduced TNF-induced expression of pro-inflammatory cytokines by approximately 50%, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of Q1 against traditional antibiotics. The results showed that Q1 had comparable or superior activity against certain bacterial strains, highlighting its potential as an alternative therapeutic agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of Q1 with various biological targets. These studies suggest that Q1 interacts favorably with active sites of enzymes involved in inflammation and neurotransmission, supporting its role as a lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate?

The compound is synthesized via cyclocondensation of isatoic anhydride with diethyl malonate in dry DMF at 85°C for 5 hours, yielding a pale-brown powder (40% yield). Key steps include TLC monitoring, ice-water quenching for precipitation, and purification via filtration . Alternative routes involve chlorination of the quinolone core using phosphoryl chloride (POCl₃) in acetonitrile, yielding halogenated derivatives (e.g., ethyl 2,4-dichloroquinoline-3-carboxylate) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- IR spectroscopy : Identifies carbonyl (C=O) stretches at 1730–1750 cm⁻¹ and hydroxyl (OH) bands at 2700–3200 cm⁻¹ .

- LC-MS : Confirms molecular weight via m/z 234 [M+H]⁺ .

- X-ray crystallography : Resolves molecular geometry and hydrogen bonding (e.g., C=O and N–H interactions) using software like SHELXL .

Q. How is the molecular structure validated via single-crystal X-ray diffraction?

Crystals are grown by slow evaporation or recrystallization from ethanol/ethyl acetate. Data collection involves diffractometers with Mo-Kα radiation. Refinement in SHELXL includes placing H-atoms geometrically (riding model) and resolving disorder in aromatic rings. R-factors below 0.05 indicate high precision .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Solvent selection : DMF enhances cyclocondensation efficiency compared to lower-polarity solvents .

- Temperature control : Reflux (~40–100°C) balances reaction rate and side-product formation during chlorination .

- Catalyst tuning : Piperidine accelerates malonate-based cyclization, while benzyltriethylammonium chloride aids POCl₃-mediated chlorination .

- Stoichiometry : Excess diethyl malonate (5:1 ratio) drives cyclocondensation to completion .

Q. What strategies resolve contradictions in crystallographic data interpretation?

- Twinning analysis : SHELXD/SHELXE detect pseudo-symmetry in twinned crystals .

- Hydrogen bonding networks : ORTEP-3 visualizes intermolecular interactions (e.g., O–H···O) to validate tautomeric forms .

- Disorder modeling : Partial occupancy refinement in SHELXL accounts for overlapping electron density in flexible substituents .

Q. How are halogenated derivatives synthesized, and what challenges arise?

Chlorination with POCl₃ at 40°C produces ethyl 2,4-dichloroquinoline-3-carboxylate. Challenges include:

- Byproduct formation : Acetic acid treatment selectively hydrolyzes the C4-Cl bond to yield ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (>98% purity) .

- Purification : Silica-gel chromatography (petroleum ether/acetone) separates dichlorinated and mono-chlorinated products .

Q. How do structural modifications influence biological activity?

- C3-carboxylate substitution : Replacing ethyl with methyl groups alters NAD(P)H:quinone oxidoreductase 1 inhibition .

- N1-methylation : Enhances metabolic stability by reducing oxidative deamination .

- C4-hydroxyl derivatization : Cycloalkylamides (e.g., cyclohexyl) improve solubility and bioavailability .

Q. What computational methods predict tautomeric equilibria in solution?

- DFT calculations : Compare relative stabilities of keto-enol tautomers using Gaussian at the B3LYP/6-31G* level.

- Experimental validation : IR spectroscopy confirms the dominant keto form via C=O stretches, while X-ray data rule out enol tautomers .

Methodological Best Practices

- Crystallization : Use ethanol/ethyl acetate (1:1) for high-quality crystals. Avoid hygroscopic solvents to prevent hydrate formation .

- Data refinement : Apply anisotropic displacement parameters for non-H atoms in SHELXL. Freely refine amino H-atoms located via difference Fourier maps .

- Reaction monitoring : TLC (petroleum ether/ethyl acetate, 3:1) ensures reaction completion before workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.